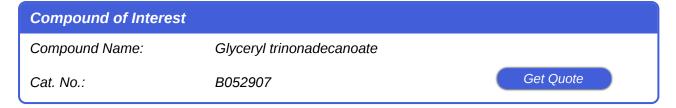


An In-Depth Technical Guide to the Physical and Chemical Characteristics of Trinonadecanoin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trinonadecanoin is a saturated triglyceride composed of a glycerol backbone esterified with three molecules of nonadecanoic acid (C19:0). As a high-purity lipid, it serves as a valuable tool in various research and development applications, including in lipidomics as an internal standard, in materials science for its physical properties, and in drug delivery systems. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Trinonadecanoin, detailed experimental protocols, and insights into its potential biological roles.

Chemical Identity and Structure

Trinonadecanoin is systematically named 1,2,3-trinonadecanoylglycerol. Its structure consists of a central glycerol molecule with three nonadecanoic acid chains attached via ester bonds.

Table 1: Chemical Identifiers for Trinonadecanoin



Identifier	Value	
CAS Number	26536-13-0[1][2]	
Molecular Formula	C60H116O6[1][2]	
Molecular Weight	933.56 g/mol [1][2]	
IUPAC Name	2,3-di(nonadecanoyloxy)propyl nonadecanoate[3]	
Synonyms	Glyceryl trinonadecanoate, TG(19:0/19:0/19:0), 1,2,3-Trinonadecanoylglycerol[1][2][3]	

Physical Properties

Trinonadecanoin is a white to off-white solid powder at room temperature.[1] Due to its long saturated fatty acid chains, it exhibits a relatively high melting point and is practically insoluble in water.

Table 2: Physical Properties of Trinonadecanoin



Property	Value	Source
Physical State	Solid Powder	[1]
Melting Point	71 °C	[3][4]
Boiling Point	838.6 ± 32.0 °C	Predicted[5]
Density	0.906 ± 0.06 g/cm ³	Predicted[5]
Water Solubility	1.1 x 10 ⁻⁵ g/L	Predicted[4][6]
Solubility in Organic Solvents	Soluble in chloroform.[5] Generally soluble in weakly and moderately polar solvents like ether and dichloromethane, but not in strongly polar solvents.[7] Long-chain saturated acidic lipids can be difficult to solubilize in pure chloroform, and the addition of a small amount of methanol (2%) and deionized water (0.5-1%) is suggested to improve solubility.[8]	

Chemical Properties and Reactivity

Trinonadecanoin, as a triglyceride, undergoes chemical reactions typical of esters.

- Hydrolysis: In the presence of acids, bases, or specific enzymes (lipases), the ester bonds of Trinonadecanoin can be hydrolyzed to yield glycerol and three molecules of nonadecanoic acid.
- Saponification: When hydrolysis is carried out with a strong base, such as sodium hydroxide, it results in the formation of glycerol and the sodium salt of nonadecanoic acid (soap).



 Transesterification: The fatty acid chains of Trinonadecanoin can be exchanged with other alkyl groups by reacting with an alcohol in the presence of a catalyst. This reaction is fundamental to the production of biodiesel.

Experimental Protocols Synthesis of Trinonadecanoin

A common method for the synthesis of Trinonadecanoin is the direct esterification of glycerol with nonadecanoic acid. The following is a generalized protocol that can be adapted for this specific synthesis.

Objective: To synthesize Trinonadecanoin by the esterification of glycerol with nonadecanoic acid.

Materials:

- Glycerol
- Nonadecanoic acid (in slight molar excess to drive the reaction to completion)
- An acid catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst like an ion-exchange resin)
- An organic solvent to facilitate the reaction and azeotropically remove water (e.g., toluene or xylene)
- Sodium bicarbonate solution
- Anhydrous sodium sulfate
- Solvents for purification (e.g., hexane, ethanol)

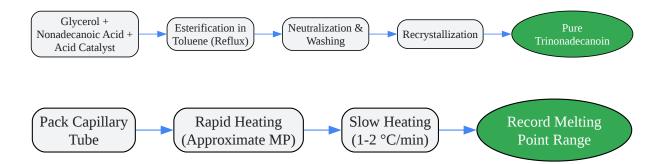
Procedure:

 Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine glycerol, nonadecanoic acid (e.g., 3.3 molar equivalents), the acid catalyst (e.g., 0.1 molar equivalents), and the organic solvent.

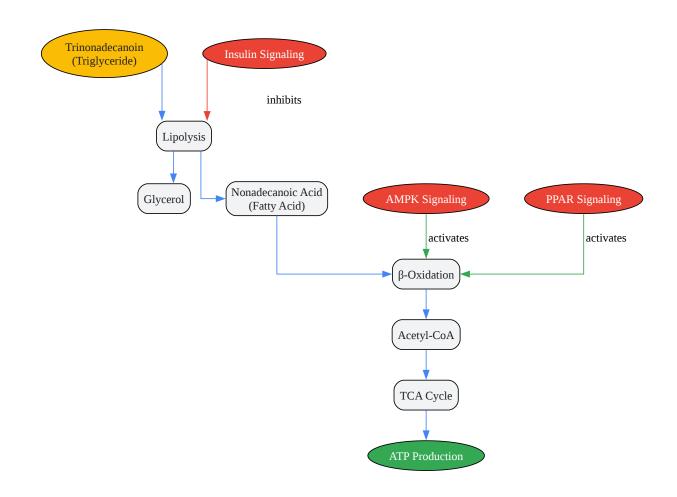


- Esterification: Heat the reaction mixture to reflux. The water produced during the
 esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the
 formation of the triglyceride. Monitor the reaction progress by thin-layer chromatography
 (TLC).
- Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the organic phase with a saturated sodium bicarbonate solution.
- Isolation: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. The crude Trinonadecanoin can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol or acetone) to yield the pure product.

Workflow for the Synthesis of Trinonadecanoin







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